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Compound of Interest

Compound Name: XL765

Cat. No.: B560383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of XL765 (voxtalisib), a dual inhibitor

of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), when used

as a monotherapy versus in combination with other anticancer agents. The data presented is

compiled from preclinical and clinical studies to support researchers in evaluating its

therapeutic potential.

Executive Summary
XL765, also known as SAR245409, has demonstrated activity as both a single agent and in

combination therapies across various cancer models. Preclinical evidence, particularly in

glioblastoma, strongly suggests a synergistic effect when XL765 is combined with the

standard-of-care chemotherapy agent temozolomide (TMZ).[1][2] While monotherapy shows

cytostatic effects, the combination often leads to enhanced tumor growth inhibition and

improved survival in animal models.[2] Clinical trials have established the safety and tolerability

of XL765 in both monotherapy and combination regimens, with promising signs of clinical

activity.[3][4][5]
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XL765 is a potent, orally bioavailable inhibitor of class I PI3K and mTOR (mTORC1 and

mTORC2).[6] The PI3K/mTOR signaling pathway is a critical regulator of cell growth,

proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human

cancers. By dual-targeting both PI3K and mTOR, XL765 aims to provide a more complete

blockade of this pathway, potentially overcoming resistance mechanisms that can arise from

targeting a single node.
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Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of XL765.
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Preclinical Efficacy: Monotherapy vs. Combination
Therapy
Glioblastoma (GBM) Xenograft Model
A key preclinical study investigated the efficacy of XL765 as a single agent and in combination

with temozolomide (TMZ) in an intracranial glioblastoma xenograft model using GBM39-luc

cells in nude mice.[2]

Table 1: In Vivo Efficacy of XL765 in a Glioblastoma Xenograft Model

Treatment Group
Median Survival
(days)

p-value (vs.
Control)

p-value (vs. TMZ
alone)

Control (Vehicle) 55 - -

XL765 (50 mg/kg,

BID)
68 0.05 -

TMZ (10 mg/kg, QD) 83 0.001 -

XL765 + TMZ 117 <0.001 <0.001

Data sourced from Prasad et al., 2011.[2]

The combination of XL765 and TMZ resulted in a 16-fold decrease in tumor burden compared

to TMZ alone at day 63.[2] These data demonstrate a significant survival advantage for the

combination therapy over either monotherapy. Another study using an A172 GBM xenograft

model also confirmed that the combination of XL765 and TMZ had a more dramatic

suppressive effect on tumor growth compared to either single agent.[1]

In Vitro Cytotoxicity in GBM
In vitro studies on primary human GBM xenograft cell lines showed that XL765 has an IC50 in

the mid-micromolar range. The addition of TMZ to XL765 resulted in a statistically significant

improvement in cytotoxicity in 4 out of 5 GBM xenografts tested.[2] A separate study reported

IC50 values for XL765 in the A172, U87, and T98G GBM cell lines.[1]
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Table 2: In Vitro IC50 Values of XL765 in GBM Cell Lines

Cell Line IC50 (µM) after 48h

A172 7.9

U87 10.3

T98G 12.6

Data sourced from Yu et al., 2019.[1]

Clinical Efficacy
Clinical trials have evaluated XL765 in various settings, providing insights into its activity in

patients.

Table 3: Summary of Clinical Trial Results

Trial Setting Cancer Type
Combination
Agent(s)

Key Efficacy
Results

Reference

Monotherapy

(Phase I)

Advanced Solid

Tumors
N/A

Stable Disease:

48% of evaluable

patients

[3][4]

Combination

(Phase I)

High-Grade

Glioma

Temozolomide

(TMZ)

Partial

Response: 4%;

Stable Disease:

68%

[5]

Combination

(Phase Ib)

B-cell

Malignancies

Rituximab or

Rituximab +

Bendamustine

Overall

Response Rate:

48.5% (11.4%

Complete

Response,

37.1% Partial

Response)

[7]
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Experimental Protocols
In Vivo Glioblastoma Xenograft Study
The following is a summary of the experimental protocol used in the preclinical glioblastoma

study by Prasad et al., 2011.[2]

Start

Intracranial Implantation
of GBM39-luc Cells

in Nude Mice

Tumor Establishment &
Randomization into
4 Treatment Groups

Treatment Administration:
- Vehicle Control

- XL765 (50 mg/kg, BID)
- TMZ (10 mg/kg, QD)

- XL765 + TMZ

Tumor Burden Monitoring
(Bioluminescence Imaging)

Endpoint:
- Survival Analysis

- Immunohistochemistry (pS6)

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b560383?utm_src=pdf-body-img
https://www.benchchem.com/product/b560383?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6625605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6625605/
https://www.researchgate.net/figure/Combinations-of-XL765-and-TMZ-result-in-additive-cytotoxicity-in-4-out-of-5-GBM_fig3_49832343
https://pmc.ncbi.nlm.nih.gov/articles/PMC4588757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4588757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4588757/
https://pubmed.ncbi.nlm.nih.gov/24583798/
https://pubmed.ncbi.nlm.nih.gov/24583798/
https://pubmed.ncbi.nlm.nih.gov/24583798/
https://pubmed.ncbi.nlm.nih.gov/26019185/
https://pubmed.ncbi.nlm.nih.gov/26019185/
https://pubmed.ncbi.nlm.nih.gov/26019185/
https://www.selleckchem.com/products/XL765(SAR245409).html
https://firstwordpharma.com/story/3994556
https://www.benchchem.com/product/b560383#xl765-efficacy-in-combination-therapy-versus-monotherapy
https://www.benchchem.com/product/b560383#xl765-efficacy-in-combination-therapy-versus-monotherapy
https://www.benchchem.com/product/b560383#xl765-efficacy-in-combination-therapy-versus-monotherapy
https://www.benchchem.com/product/b560383#xl765-efficacy-in-combination-therapy-versus-monotherapy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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